Product packaging for Faralimomab(Cat. No.:CAS No. 167816-91-3)

Faralimomab

Cat. No.: B1171284
CAS No.: 167816-91-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Monoclonal Antibodies as Research Probes

Monoclonal antibodies (mAbs) are laboratory-engineered proteins designed to mimic the antibodies produced by the human immune system. clevelandclinic.org A defining feature of monoclonal antibodies is their high degree of specificity; they are derived from a single parent clone of an immune cell and, consequently, recognize and bind to a single, specific epitope on an antigen. clevelandclinic.orgfrontiersin.org This monospecificity, combined with high affinity, makes them exceptionally precise and valuable tools for biomedical research. frontiersin.orgthno.org

The advent of hybridoma technology revolutionized biological and medical research by enabling the consistent production of these highly specific antibodies. frontiersin.orgtaylorfrancis.com In a research context, mAbs function as probes to detect, quantify, and locate specific biomolecules. clevelandclinic.orgtaylorfrancis.com Their applications are diverse, including the identification of proteins in immunoassays like ELISA, the study of protein structure and function, and the visualization of molecules within tissues through techniques such as immunocytochemistry. frontiersin.orgtaylorfrancis.com The ability of an antibody to bind to its target is dependent on the three-dimensional conformational fit, allowing mAbs to be used to investigate subtle changes in protein structure. frontiersin.org

Overview of Faralimomab's Identity as a Mouse Monoclonal Antibody

This compound is a murine (mouse) monoclonal antibody developed for research applications. wikipedia.orgiiab.me It is also identified by the code 64G12. medchemexpress.comprosci-inc.com As an IgG1 isotype antibody, this compound is classified as an immunomodulator, indicating its capacity to alter immune system activity. wikipedia.orgmedchemexpress.com Modern production of this compound utilizes recombinant DNA technology, with the antibody being expressed in Chinese Hamster Ovary (CHO) cells. prosci-inc.comthermofisher.comcreativebiolabs.net This method ensures a high-purity, consistent, and sustainable supply for research purposes. creativebiolabs.net

The primary function of this compound in a research setting is to act as a binding agent for human Interferon Alpha-1 (IFNA1), a specific type of cytokine. medchemexpress.comthermofisher.comebi.ac.uk By targeting IFNA1, this compound provides researchers with a highly specific instrument to study this particular molecule. thermofisher.commybiosource.com It is designated for research use only and is not intended for diagnostic or therapeutic applications in humans. abbexa.comproteogenix.science

Table 1: Properties of this compound

Property Description Source(s)
Generic Name This compound wikipedia.org
CAS Number 167816-91-3 wikipedia.orgcreativebiolabs.net
Class Recombinant Monoclonal Antibody prosci-inc.comthermofisher.com
Type Immunomodulator wikipedia.orgmedchemexpress.com
Source Host Mouse (Murine) wikipedia.orgmybiosource.com
Isotype IgG1 medchemexpress.comthermofisher.com
Expression System CHO Cells thermofisher.comcreativebiolabs.net
Target Interferon Alpha-1 (IFNA1) medchemexpress.comthermofisher.com
Target Species Human thermofisher.comcreativebiolabs.net

| Mechanism | Interferon alpha-1/13 binding agent | ebi.ac.ukhelsinki.fi |

Significance of this compound in Immunological Investigations

The significance of this compound as a research tool lies in its specific targeting of Interferon Alpha-1, a cytokine belonging to the type I interferon family that plays a critical role in the immune system. mybiosource.comontosight.ai By binding specifically to IFNA1, this compound allows researchers to isolate and study the functions of this particular cytokine, effectively modulating its activity in experimental models. ontosight.ai This makes it an important reagent for investigating the complex signaling pathways governed by interferons.

This compound is suitable for a variety of standard immunological assays, enabling detailed investigation of its target. creativebiolabs.net These methods are crucial for understanding cellular and molecular immunology. For instance, increased expression of interferon-alpha has been observed in certain autoimmune conditions, making tools like this compound valuable for research in these areas. mybiosource.com While specific published studies detailing its use are not widely available, its nature as a biosimilar targeting a key immune modulator underscores its importance for laboratories investigating the roles of IFNA1 in health and disease. thermofisher.commybiosource.com The ability to block the interaction between IFNA1 and its receptor is a fundamental experimental approach for elucidating the cytokine's contribution to immune responses. nih.gov

Table 2: Cited Research Laboratory Applications for this compound

Application Description Source(s)
ELISA Enzyme-Linked Immunosorbent Assay for detecting and quantifying IFNA1. creativebiolabs.net
Flow Cytometry (FC) Used to detect IFNA1 expression on cell surfaces. creativebiolabs.net
Immunohistochemistry (IHC) For localizing IFNA1 within tissue sections. creativebiolabs.net
Immunoprecipitation (IP) To isolate IFNA1 from a solution along with any binding partners. creativebiolabs.net
Functional Studies (FuncS) To study the biological effect of blocking IFNA1 activity. creativebiolabs.net
Neutralization (Neut) To neutralize the biological activity of IFNA1 in vitro. creativebiolabs.net

| Immunofluorescence (IF) | To visualize the location of IFNA1 in cells or tissues. | creativebiolabs.net |

Properties

CAS No.

167816-91-3

Molecular Formula

C6H9N3O2

Origin of Product

United States

Molecular and Immunological Characterization of Faralimomab

Faralimomab as a Monoclonal Antibody (IgG1 Isotype, Murine Origin)

This compound is classified as a murine monoclonal antibody of the IgG1 isotype. medchemexpress.comnih.govabmole.com Monoclonal antibodies are laboratory-produced molecules that are engineered to serve as substitute antibodies. The IgG1 subclass is the most abundant of the four human IgG subclasses and plays a critical role in the immune response to pathogens. sigmaaldrich.com this compound's origin is from a mouse, meaning it was generated using mouse hybridoma technology. nih.govsigmaaldrich.com

Table 1: Key Characteristics of this compound

Characteristic Description Source
Type Monoclonal Antibody medchemexpress.comnih.gov
Isotype IgG1 medchemexpress.comnih.gov
Origin Murine (Mouse) nih.gov

| Alias | 64G12 | medchemexpress.comabmole.com |

Target Identification: Interferon Alpha/Beta Receptor 1 (IFNAR1)

The designated target for this compound is the Interferon Alpha/Beta Receptor 1, commonly known as IFNAR1. nih.govsinobiological.combiocompare.com IFNAR1 is a protein component of the type I interferon receptor complex, which is essential for mediating the biological effects of type I interferons. uniprot.orgdrugbank.com This receptor is a type I membrane protein, meaning it spans the cell membrane once. nih.gov The binding of interferons to this receptor initiates a signaling cascade that is crucial for antiviral defense. nih.govwikipedia.org

IFNAR1 is known by several alternative names in scientific literature, reflecting its classification and function. These synonyms are important for comprehensively searching and understanding research related to this receptor.

Table 2: Synonyms for Interferon Alpha/Beta Receptor 1 (IFNAR1)

Synonym Source
Cytokine Receptor Family 2 Member 1 (CRF2-1) sinobiological.comuniprot.org
IFN-R-1 nih.govsinobiological.comuniprot.orguniprot.org
IFN-alpha/beta receptor 1 uniprot.orgdrugbank.com
Type I interferon receptor 1 nih.govsinobiological.comuniprot.orgdrugbank.comuniprot.org
Cytokine receptor class-II member 1 nih.govsinobiological.comuniprot.orgdrugbank.com

Ligand Specificity: Interferon Alpha-1/13 (IFNA1/13) Binding Agent

This compound functions as an Interferon Alpha-1/13 (IFNA1/13) binding agent. creativebiolabs.netebi.ac.ukhelsinki.fi This indicates that this compound specifically recognizes and binds to IFNA1 and IFNA13, which are subtypes of interferon-alpha. creativebiolabs.netwikipedia.org This binding action is the primary mechanism through which this compound exerts its effects. ebi.ac.uk

Table 3: Biological Functions of IFNA1/13

Biological Process Description Source
Antiviral Defense Inhibits viral replication within host cells. medchemexpress.comassaygenie.com
Immunomodulation Modulates the activity of various immune cells. wikipedia.orgmedchemexpress.com
Antiproliferative Activity Can inhibit the proliferation of certain cells. wikipedia.orggenemedi.net

| Cytokine Signaling | Binds to the type I interferon receptor to initiate intracellular signaling. | wikipedia.orgwikipedia.orgassaygenie.comgenecards.orgmybiosource.com |

This compound as an Immunomodulatory Agent

This compound is classified as an immunomodulatory agent. creativebiolabs.netmedchemexpress.comnih.govmedchemexpress.comabmole.com This means it has the ability to modify or regulate one or more aspects of the immune system. By binding to IFNA1/13, this compound can influence the downstream signaling pathways that are normally activated by these interferons, thereby altering the immune response. medchemexpress.comglpbio.comglpbio.com The specific nature of this modulation is a key area of its research and application.

Mechanism of Action at the Cellular and Molecular Level

Interaction with Interferon Alpha/Beta Receptor 1 (IFNAR1)

Faralimomab is designed to target the interferon alpha/beta receptor 1 (IFNAR1), a subunit of the type I interferon receptor complex. patsnap.commedchemexpress.com This receptor complex is crucial for mediating the biological activities of type I interferons (IFN-α and IFN-β), which include modulating immune responses, defending against viruses, and regulating cell growth. patsnap.com The interaction of this compound with IFNAR1 is the initial step in its modulatory effect on the immune system. While this compound is described as a murine anti-IFNA1 IgG1 mAb, suggesting it targets interferon alpha 1 directly, its broader classification as an IFNAR1-related agent indicates its functional impact is on the receptor complex signaling. medchemexpress.commedchemexpress.comglpbio.comglpbio.com

An epitope is the specific part of an antigen that an antibody binds to. libretexts.org The binding specificity of a monoclonal antibody to its target epitope is a key determinant of its therapeutic action. researchgate.net For antibodies targeting the IFNAR1 receptor, the extracellular domain is composed of several subdomains. nih.gov The precise epitope on IFNAR1 that this compound recognizes dictates its functional effect. Studies on other anti-IFNAR1 antibodies have shown that different antibodies can bind to various subdomains of the receptor, leading to different functional outcomes. nih.gov For instance, some antibodies may recognize noncontiguous sequences across multiple subdomains, which is often required for neutralizing activity that blocks ligand binding. nih.gov Another humanized monoclonal antibody, QX006N, specifically recognizes the SD3 subdomain of IFNAR1, which sterically hinders the binding of interferon and inhibits signal transduction. nih.gov While the exact epitope for this compound is not detailed in the provided results, its function as an antagonist implies it binds to a site on IFNAR1 that is critical for interferon binding or receptor activation.

The binding of this compound to IFNAR1 antagonizes the receptor's function. patsnap.com Normally, the binding of type I interferons to the IFNAR1/IFNAR2 receptor complex initiates a signaling cascade. patsnap.commedchemexpress.com This binding causes the receptor subunits to change conformation, activating associated Janus kinases (JAKs), specifically TYK2 and JAK1. medchemexpress.commdpi.com These kinases then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. medchemexpress.com this compound, by acting as an antagonist, disrupts this process. By binding to IFNAR1, it likely prevents or alters the conformational changes necessary for receptor activation, thereby inhibiting the downstream signaling pathways. patsnap.com This antagonism is crucial for its immunomodulatory effects, as overactivity of the type I IFN system is implicated in various autoimmune and inflammatory diseases. patsnap.commdpi.com

Specificity of Epitope Recognition and Binding

Modulation of Type I Interferon Signaling Pathways

By targeting IFNAR1, this compound directly modulates the type I interferon signaling pathway, which plays a pivotal role in both innate and adaptive immunity. mdpi.com Dysregulation of this pathway can lead to immune pathologies. mdpi.com

The engagement of IFNAR1 by its natural ligands, IFN-α and IFN-β, leads to the activation of the JAK-STAT pathway. patsnap.com Activated STAT proteins form complexes, such as the ISGF3 complex (STAT1, STAT2, and IRF9), which translocate to the nucleus. mdpi.com In the nucleus, these complexes act as transcription factors, binding to interferon-sensitive response elements (ISRE) in the promoters of hundreds of interferon-stimulated genes (ISGs). patsnap.commdpi.com The products of these ISGs are responsible for the antiviral, antiproliferative, and immunomodulatory effects of type I interferons. patsnap.com

By blocking the initial step of receptor activation, this compound prevents the phosphorylation of STATs. nih.gov This inhibition halts the entire downstream cascade, leading to a significant reduction in the transcription of ISGs. patsnap.com The direct cellular consequence is the suppression of the biological effects normally driven by type I interferons. This can be beneficial in conditions characterized by excessive IFN-I signaling, often called "interferonopathies". medchemexpress.com

Table 1: Key Molecular Interactions in the IFNAR1 Signaling Pathway

MoleculeRole in PathwayEffect of this compound Antagonism
Type I Interferons (IFN-α, IFN-β) Natural ligands that activate the IFNAR1/IFNAR2 receptor complex.Binding to IFNAR1 is blocked or non-productive.
IFNAR1/IFNAR2 Heterodimeric receptor complex for Type I IFNs.This compound binds to IFNAR1, preventing proper activation.
JAK1 / TYK2 Janus kinases associated with the receptor that initiate the signaling cascade upon activation.Trans-phosphorylation and activation are inhibited.
STAT proteins (STAT1, STAT2) Signal transducers and activators of transcription that are phosphorylated by activated JAKs.Phosphorylation is prevented.
IRF9 Interferon regulatory factor 9; part of the ISGF3 transcription factor complex.Formation of the active ISGF3 complex is inhibited.
ISGs (Interferon-Stimulated Genes) Genes transcribed in response to IFN signaling that mediate immune effects.Transcription is downregulated.

The type I IFN system has complex effects on various immune cells. It can enhance the function of CD8+ T cells and dendritic cells (DCs), but chronic stimulation can also lead to immune exhaustion. frontiersin.org By antagonizing IFNAR1, this compound is expected to have significant effects on the activation and function of these cells.

T Cells: Type I IFNs can directly act on CD8+ T cells to enhance their cytotoxic capabilities. frontiersin.org However, they can also have antiproliferative effects. frontiersin.org By blocking IFNAR1, this compound could potentially dampen both the beneficial cytotoxic enhancement and the negative antiproliferative effects, depending on the context. In autoimmune settings where T cells are overactive, this blockade would be therapeutic. mdpi.com

B Cells: B cell activation can be influenced by T cells, which are themselves modulated by interferons. lumenlearning.combccampus.ca By altering T cell function, this compound could indirectly affect B cell responses and antibody production.

Dendritic Cells (DCs): DCs are potent antigen-presenting cells (APCs) whose maturation and function are strongly promoted by type I IFNs. frontiersin.org IFNAR signaling in DCs is crucial for their ability to activate T cells. frontiersin.org Antagonism by this compound would likely inhibit DC maturation and their capacity to stimulate adaptive immune responses, which is a key therapeutic goal in autoimmune diseases. nih.gov

Natural Killer (NK) Cells: Type I IFNs are potent activators of NK cells, a key component of the innate immune system that can kill tumor cells. frontiersin.org Blocking this signaling would likely reduce NK cell activation.

Downstream Cellular Consequences of IFNAR1 Engagement by this compound

Theoretical Immunomodulatory Effects Mediated by IFNAR1 Antagonism

The primary theoretical effect of IFNAR1 antagonism by this compound is the dampening of excessive or pathological immune responses driven by type I interferons. patsnap.com Many autoimmune diseases, such as systemic lupus erythematosus (SLE), are characterized by an "IFN signature," meaning an overexpression of ISGs. nih.gov

By blocking the IFNAR1 pathway, this compound is theorized to:

Reduce Inflammation: Inhibit the production of pro-inflammatory cytokines and chemokines that are induced by type I IFNs, thereby reducing the recruitment and activation of inflammatory cells at sites of tissue damage. patsnap.comnih.gov

Restore Immune Tolerance: In autoimmunity, the immune system attacks self-antigens. By suppressing the potent inflammatory signals mediated by type I IFNs, this compound may help to restore a state of tolerance, preventing immune cells from attacking the body's own tissues. nih.gov

Alter the Tumor Microenvironment: In some cancers, type I IFNs can contribute to an immunosuppressive tumor microenvironment. patsnap.com In such cases, blocking IFNAR1 could potentially enhance the efficacy of other cancer therapies by altering the immune landscape within the tumor. patsnap.com

Preclinical Research Methodologies and Investigational Models for Faralimomab

In Vitro Assay Systems for Functional Characterization

A variety of in vitro systems are employed to dissect the functional characteristics of Faralimomab, from its basic binding properties to its complex effects on immune cells. wuxibiologics.com

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding and Concentration

The Enzyme-Linked Immunosorbent Assay (ELISA) is a fundamental tool for characterizing this compound's binding to its target and for quantifying its concentration in various samples. thermofisher.comnih.gov This plate-based assay is versatile and can be adapted into several formats, such as direct, indirect, sandwich, and competitive ELISAs, to suit specific analytical needs. thermofisher.com

In the context of this compound, an ELISA can be designed to measure its binding affinity to IFNAR1. creativebiolabs.net This typically involves coating microplate wells with recombinant IFNAR1 protein. thermofisher.com Serial dilutions of this compound are then added to the wells, and the amount of bound antibody is detected using a secondary antibody conjugated to an enzyme that produces a measurable signal. cellsignal.com The intensity of this signal is proportional to the amount of this compound bound to the IFNAR1-coated plate. assaygenie.com

Furthermore, sandwich ELISAs are particularly useful for determining the concentration of this compound in biological matrices. In this setup, a capture antibody specific for this compound is immobilized on the plate. The sample containing this compound is then added, followed by a detection antibody that also binds to this compound at a different epitope. This "sandwich" formation allows for highly specific and sensitive quantification. cellsignal.com

Key considerations in developing a robust ELISA for this compound include the choice of high-quality reagents, optimization of antibody concentrations, and the selection of appropriate buffers to minimize background noise and ensure specific antibody-antigen interactions. cellsignal.comresearchgate.net

Table 1: Key Parameters in this compound ELISA Development

ParameterDescriptionImportance
Plate Coating Immobilization of recombinant IFNAR1 or a capture antibody onto the microplate surface.Forms the foundation of the assay for capturing the target analyte. thermofisher.com
Antibody Concentration Optimization of both capture and detection antibody concentrations.Crucial for achieving a high signal-to-noise ratio and a wide dynamic range for the assay. cellsignal.com
Blocking Use of a blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding to the plate.Reduces background signal and improves assay specificity. researchgate.net
Washing Steps Thorough washing between incubation steps to remove unbound reagents.Minimizes background and ensures that the final signal is due to specific binding. cellsignal.com
Detection System An enzyme-conjugated secondary antibody and a substrate that produces a colorimetric, fluorescent, or chemiluminescent signal.Determines the method of signal quantification. thermofisher.com
Standard Curve A series of known concentrations of this compound used to generate a curve for quantifying unknown samples.Essential for accurate determination of this compound concentration. assaygenie.com

Flow Cytometry (FACS) for Receptor Expression and Antibody Binding

Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), is a powerful technique used to analyze the physical and chemical characteristics of individual cells within a heterogeneous population. merckmillipore.com For this compound, flow cytometry is instrumental in assessing the expression of its target, IFNAR1, on the surface of various cell types and in quantifying the binding of the antibody to these cells. xunlan.netcreativebiolabs.net

This method involves labeling cells with fluorescently tagged antibodies. bioagilytix.com To study IFNAR1 expression, cells are incubated with a fluorescently labeled antibody that specifically recognizes IFNAR1. The fluorescence intensity of each cell is then measured as it passes through the flow cytometer, providing quantitative data on the level of receptor expression. oncolines.com

To evaluate this compound's binding, the antibody itself can be directly conjugated to a fluorophore, or a secondary fluorescently labeled antibody that recognizes this compound can be used. nih.gov By analyzing the fluorescence of cells after incubation with this compound, researchers can determine the percentage of cells that bind the antibody and the intensity of binding, which correlates with the number of antibody molecules bound per cell. bioagilytix.com This is crucial for understanding the relationship between target expression levels and the potential efficacy of the antibody. oncolines.com

Table 2: Flow Cytometry Applications for this compound

ApplicationDescriptionKey Insights
IFNAR1 Expression Profiling Quantifying the number of IFNAR1 receptors on the surface of different cell types.Identifies cell populations that are potential targets for this compound therapy. oncolines.com
Antibody Binding Affinity Measuring the binding of fluorescently labeled this compound to target cells across a range of concentrations.Determines the affinity of this compound for its native, cell-surface receptor. nih.gov
Receptor Occupancy Assessing the percentage of IFNAR1 receptors that are bound by this compound.Provides information on the extent to which the antibody engages its target on the cell surface. bioagilytix.com
Competitive Binding Assays Evaluating the ability of this compound to compete with other molecules (e.g., the natural ligand) for binding to IFNAR1.Elucidates the mechanism of action, such as whether this compound is a blocking antibody.

Kinetics Studies of Antibody-Antigen Interaction

Understanding the kinetics of the interaction between this compound and IFNAR1 is essential for predicting its in vivo behavior. emory.edu Techniques such as Surface Plasmon Resonance (SPR) are commonly used to measure the rates of association (on-rate) and dissociation (off-rate) of this interaction in real-time. rapidnovor.com

In an SPR experiment, one of the interacting partners, typically the IFNAR1 protein, is immobilized on a sensor chip. rapidnovor.com A solution containing this compound is then flowed over the chip surface. The binding of this compound to the immobilized IFNAR1 causes a change in the refractive index at the sensor surface, which is detected as a response signal. rapidnovor.com

By analyzing the shape of the sensorgram (a plot of response versus time), the association rate constant (k_on) and the dissociation rate constant (k_off) can be determined. The equilibrium dissociation constant (K_D), a measure of the binding affinity, is then calculated as the ratio of k_off to k_on. rapidnovor.com A lower K_D value indicates a higher binding affinity. rapidnovor.com These kinetic parameters provide valuable insights into the stability and duration of the this compound-IFNAR1 complex. emory.edu

Table 3: Kinetic Parameters of this compound-IFNAR1 Interaction

ParameterSymbolDescriptionSignificance
Association Rate Constant k_onThe rate at which this compound binds to IFNAR1.Reflects how quickly the antibody finds and binds to its target. rapidnovor.com
Dissociation Rate Constant k_offThe rate at which the this compound-IFNAR1 complex dissociates.Indicates the stability of the antibody-antigen complex; a slower off-rate suggests a more stable interaction. rapidnovor.com
Equilibrium Dissociation Constant K_DThe ratio of k_off to k_on (K_D = k_off / k_on).Represents the overall strength of the binding interaction; a lower K_D signifies higher affinity. rapidnovor.com

Cell-Based Functional Assays to Assess Immunomodulation

Beyond simple binding, it is crucial to assess the functional consequences of this compound's interaction with IFNAR1 on immune cells. Cell-based functional assays are designed to measure the immunomodulatory effects of the antibody. nih.gov

These assays often utilize primary immune cells, such as peripheral blood mononuclear cells (PBMCs), or specific immune cell subsets like T cells or B cells. google.comcrownbio.com The cells are cultured in the presence of this compound, and various functional readouts are measured. For instance, since this compound targets the IFNAR1 receptor, assays can be designed to measure the inhibition of interferon-alpha-induced signaling pathways. nih.gov This could involve quantifying the phosphorylation of downstream signaling molecules like STAT proteins or measuring the expression of interferon-stimulated genes (ISGs). nih.gov

Other functional assays may include proliferation assays to determine the effect of this compound on immune cell expansion, or cytokine secretion assays (e.g., using ELISA or multiplex bead arrays) to measure the antibody's impact on the production of various cytokines. oncolines.comunimore.it These experiments provide a more comprehensive understanding of how this compound modulates the immune response at a cellular level. nih.gov

Cellular Models for Studying IFNAR1-Mediated Responses

To investigate the specific effects of this compound on IFNAR1-mediated signaling and cellular responses, well-defined cellular models are essential. nih.gov

Cultured Cell Lines Expressing IFNAR1

Cultured cell lines that endogenously express IFNAR1 are valuable tools for preclinical research on this compound. proteinatlas.org These cell lines provide a consistent and reproducible system for studying the antibody's mechanism of action. nih.gov

A variety of human cell lines from different tissue origins express IFNAR1 and can be utilized. proteinatlas.org For example, certain cancer cell lines have been shown to express varying levels of IFNAR1, making them suitable models to study the potential anti-tumor effects of blocking IFNAR signaling. nih.govnih.gov Additionally, immune cell lines can be used to investigate the immunomodulatory properties of this compound in a controlled environment. plos.org

Researchers can use these cell lines to perform a range of experiments, including the functional assays described previously, such as assessing the inhibition of interferon-induced gene expression or cell proliferation. nih.govnih.gov Furthermore, these cell lines can be genetically modified to overexpress or knock down IFNAR1, allowing for a more detailed investigation of the target's role in the observed cellular responses to this compound. plos.org The choice of cell line depends on the specific research question and the desired biological context. nih.govnih.gov

Table 4: Examples of Cell Lines for Studying IFNAR1-Mediated Responses

Cell LineTissue of OriginRelevance for this compound Research
Various Cancer Cell Lines e.g., Colorectal, PancreaticInvestigating the role of IFNAR1 in tumor cell growth and survival, and the potential anti-cancer effects of this compound. nih.govnih.gov
Huh-7.5 Liver (Hepatocellular Carcinoma)Studying IFNAR1 signaling in the context of viral infections and potential antiviral therapies. plos.org
U266 B-cell MyelomaExamining the effects of this compound on immune cell function and signaling. xunlan.net
HEK293 Human Embryonic KidneyOften used for overexpression of IFNAR1 to create a well-defined system for studying receptor-antibody interactions. medchemexpress.com

Primary Immune Cell Cultures (e.g., Macrophages, PBMCs)

In the preclinical assessment of immunomodulatory agents like this compound, a murine anti-IFNA1 IgG1 monoclonal antibody, primary immune cell cultures are indispensable for elucidating its direct effects on human immune cells. creative-biolabs.comcreativebiolabs.net These in vitro systems offer a controlled environment to study cellular responses, signaling pathways, and cytokine production.

Macrophages , key players in the innate immune system, are often derived from peripheral blood mononuclear cells (PBMCs). binaytara.org Monocytes isolated from PBMCs can be differentiated into various macrophage phenotypes, such as the pro-inflammatory M1 or the anti-inflammatory M2 types, by using specific culture conditions and cytokines. binaytara.org This allows researchers to investigate how this compound might influence macrophage polarization and function, which are critical in various disease contexts. For instance, studies on other immunomodulators have utilized macrophage cultures to assess the production of inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6. frontiersin.orgmdpi.commdpi.comfrontiersin.org While the direct immunomodulatory effects of this compound on macrophage cultures have not been detailed in the available research, this methodology remains a standard approach for such investigations.

Peripheral Blood Mononuclear Cells (PBMCs) , a heterogeneous population including lymphocytes (T cells, B cells, NK cells) and monocytes, provide a broader view of the immune response. fda.gov Culturing PBMCs allows for the analysis of a compound's impact on various immune cell subsets simultaneously. epo.org For example, the effect of substances on cytokine secretion, such as IFN-α by plasmacytoid dendritic cells (pDCs) within the PBMC population, can be quantified. creative-diagnostics.com Assays using PBMCs can determine how a therapeutic agent like an anti-TNFα antibody inhibits cytokine expression in specific monocyte subsets (e.g., CD14+, CD16+, HLA-DR+). eurofinsdiscovery.com Although specific studies detailing the effects of this compound on PBMC cultures are not present in the provided results, these established methods are fundamental for characterizing the activity of such immunomodulatory antibodies. researchgate.net

General Protocol for Macrophage Differentiation from PBMCs:

StepDescriptionCommon Reagents/Methods
1. IsolationIsolate PBMCs from whole blood.Density gradient centrifugation (e.g., using Ficoll). fda.gov
2. AdhesionPlate PBMCs and allow monocytes to adhere to the culture vessel.Culture in serum-free medium for a short period (e.g., 2 hours).
3. DifferentiationCulture adherent monocytes in the presence of specific growth factors to differentiate them into macrophages.Macrophage Colony-Stimulating Factor (M-CSF) for M2-like macrophages or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) for M1-like macrophages.
4. MaturationAllow cells to mature over several days.Typically 5-7 days in culture with media changes every 2-3 days.

Development and Application of In Vivo Animal Models

In vivo animal models are crucial for evaluating the systemic effects, pharmacokinetics, and pharmacodynamics of immunomodulatory antibodies before they can be considered for human trials. eupati.eunih.gov

Murine Models for Preclinical Investigation of Immunomodulators

Standard murine models are frequently the initial step for in vivo testing, especially for murine antibodies like this compound. nih.gov These models are used to assess the general toxicity and efficacy of a compound. wuxiapptec.com For immunomodulators, specific strains of mice can be used to model various diseases, including those with an inflammatory component. nih.govnih.govconductscience.comfrontiersin.org For instance, preclinical studies on anti-IFNα therapies have utilized murine models of lupus to demonstrate efficacy. hss.edu Researchers can also use syngeneic tumor models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, to study the effects of immunomodulators on the tumor microenvironment. cytomx.com While specific preclinical data for this compound in such murine models is not available in the search results, these models are standard for assessing the activity of anti-IFNα antibodies. leinco.com

Utilization of Humanized Mouse Models (e.g., NSG, NCG, NSG-SGM3) for Immune System Research

A significant limitation of standard murine models is the difference between the mouse and human immune systems. Humanized mice, which are immunodeficient mice engrafted with human cells or tissues, help to bridge this gap. criver.comnih.govnih.gov These models are particularly valuable for studying human-specific immunotherapies. criver.comwistar.org

Several strains of immunodeficient mice are used for creating humanized models:

NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) : These mice lack mature T cells, B cells, and functional NK cells, and show reduced cytokine signaling, which allows for robust engraftment of human hematopoietic stem cells (HSCs) or PBMCs. criver.com

NCG (NOD-Prkdcem26cd52 Il2rgem26cd22/NjuCrl) : Similar to NSG mice, the NCG strain is highly immunodeficient and supports the engraftment of human immune cells. criver.com It has been used to study the anti-tumor activity of expanded PBMC-derived NK cells. mdpi.com

NSG-SGM3 (NOD.Cg-Prkdcscid Il2rgtm1Wjl Tg(CMV-IL3,CSF2,KITLG)1Eav/MloySzJ) : This strain is a modification of the NSG mouse that expresses human cytokines (IL-3, GM-CSF, and SCF). This feature enhances the development and differentiation of human myeloid lineages, including monocytes and macrophages, following HSC transplantation. multiplemyelomahub.com

These models allow for the in vivo investigation of the interaction between immunomodulatory drugs and a functional human immune system. nih.govmultiplemyelomahub.com Although no specific studies using this compound in these humanized models were found, they represent the state-of-the-art platform for such preclinical evaluations. eupati.eucriver.com

Humanized Mouse ModelKey CharacteristicsPrimary Application in Immunomodulator Research
Hu-PBMC-NSG/NCGEngrafted with mature human Peripheral Blood Mononuclear Cells (PBMCs). Rapid onset of a mature human T cell population.Short-term studies of T-cell dependent immune responses. criver.com
Hu-CD34-NSG/NCGEngrafted with human CD34+ Hematopoietic Stem Cells (HSCs). Develops a multi-lineage human immune system over several weeks.Long-term studies requiring the presence of multiple human immune cell types (T cells, B cells, NK cells). criver.com
Hu-CD34-NSG-SGM3HSC-engrafted NSG mice expressing human IL-3, GM-CSF, and SCF.Studies focusing on the role of myeloid cells (monocytes, macrophages) in the immune response to therapy. multiplemyelomahub.com

Evaluation of Pharmacodynamic Responses in Preclinical Animal Models

Pharmacodynamic (PD) studies measure the effect of a drug on the body and are essential for understanding its mechanism of action and for selecting appropriate doses for clinical trials. creative-biolabs.comtaylorfrancis.com In preclinical animal models, PD responses to immunomodulators can be assessed through various means. nih.govcreative-biolabs.comeuropa.eu

This can involve collecting blood or tissue samples to measure changes in immune cell populations (e.g., via flow cytometry), cytokine levels (e.g., via ELISA), or the expression of specific biomarkers. cytomx.comcreative-biolabs.com For an anti-IFNα antibody like this compound, a key PD marker would be the neutralization of the type I interferon gene signature. hss.edu For example, in preclinical studies of other anti-PD-1 antibodies, receptor occupancy on circulating T cells was a critical PD endpoint. nih.gov Similarly, studies with a conditionally active IFNα showed that it increased the expression of interferon-stimulated genes and T-cell activation markers like Granzyme B within the tumor microenvironment. cytomx.comcytomx.com While specific PD data for this compound in animal models is not publicly available, these methodologies are the standard for characterizing the in vivo activity of such agents. taylorfrancis.comfrontiersin.org

Research on Antibody-Drug Conjugate (ADC) Principles Featuring this compound

Antibody-drug conjugates (ADCs) are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells, aiming to increase efficacy and reduce systemic toxicity. binaytara.orgbiochempeg.com An ADC consists of three components: the antibody, the cytotoxic payload, and a chemical linker that connects them. binaytara.org

This compound has been utilized as the antibody component in a conceptual ADC, demonstrating its potential application in this therapeutic modality. creative-biolabs.com

Linker Chemistry and Drug Moiety Selection (e.g., MMAE conjugation)

The choice of linker and cytotoxic payload is critical to the success of an ADC. The linker must be stable in circulation to prevent premature release of the payload, but it should efficiently release the drug once the ADC is internalized by the target cell. binaytara.org

A specific ADC construct involving this compound uses a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Vc-PAB) linker. creative-biolabs.com This is a protease-cleavable linker, meaning it is designed to be cleaved by enzymes, such as cathepsin B, that are highly active inside the lysosomes of cancer cells. creative-biolabs.com This enzymatic cleavage releases the cytotoxic drug within the target cell.

The payload conjugated to this compound in this construct is Monomethyl auristatin E (MMAE) . creative-biolabs.com MMAE is a potent anti-mitotic agent that works by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. creative-biolabs.combiochempeg.commedchemexpress.com The combination of the this compound antibody with the Vc-PAB linker and MMAE payload creates a targeted therapeutic designed to be delivered to cells expressing IFNA1, whereupon it is internalized, and the cytotoxic payload is released to kill the cell. creative-biolabs.com

Components of the this compound-MMAE ADC:

ComponentSpecific ExampleFunction
AntibodyThis compound (anti-IFNA1 IgG1)Targets the ADC to cells expressing the IFNA1 antigen. creative-biolabs.com
LinkerMC-Vc-PAB (Maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate)Connects the antibody to the payload; designed for cleavage by lysosomal proteases inside the target cell. creative-biolabs.com
Payload (Drug Moiety)MMAE (Monomethyl auristatin E)A potent cytotoxic agent that inhibits tubulin polymerization, leading to cell death. creative-biolabs.combiochempeg.com

Mechanisms of Intracellular Drug Release and Target Cell Death Induction

The preclinical evaluation of a potential this compound antibody-drug conjugate (ADC) involves a detailed investigation into how the cytotoxic payload is released within the target cell and the subsequent mechanisms by which it induces cell death. While specific preclinical data for a this compound ADC is not publicly available, the mechanisms can be inferred based on the components that would likely be used in such a conjugate. This compound targets the interferon alpha receptor 1 (IFNAR1) proteogenix.sciencenih.gov, which is known to undergo internalization upon antibody binding mdpi.comwikipedia.orguniprot.org. This internalization process is a prerequisite for the intracellular delivery of a cytotoxic payload.

The process begins with the binding of the this compound ADC to the IFNAR1 on the surface of a target cell. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-receptor complex, forming an endosome patsnap.comnih.govnih.gov. These endosomes then traffic within the cell and often fuse with lysosomes, which are cellular organelles containing various degradative enzymes and a low pH environment nih.govacs.orgtandfonline.com. The specific mechanism of drug release depends on the type of linker used to attach the cytotoxic drug to the antibody. Two common types of cleavable linkers that could be employed are disulfide linkers and protease-cleavable linkers.

Intracellular Release via Disulfide Linker (e.g., SPDB-DM4)

One potential configuration for a this compound ADC involves the use of a disulfide-based linker, such as N-succinimidyl-4-(2-pyridyldithio)butyrate (SPDB), to conjugate a cytotoxic payload like DM4 (a maytansinoid derivative) patsnap.comnjbio.com.

Mechanism of Release: Disulfide linkers are designed to be stable in the bloodstream but are susceptible to cleavage within the cell . The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the extracellular space . After the this compound-SPDB-DM4 ADC is internalized and trafficked, the disulfide bond in the SPDB linker is reduced, leading to the release of the DM4 payload into the cytoplasm njbio.compatsnap.com. Some studies suggest that initial processing within the lysosome may be necessary before the payload is released and can act on its target creativebiolabs.netresearchgate.net.

Table 1: Characteristics of a Hypothetical this compound-SPDB-DM4 ADC
ComponentTypeMechanism of ActionPrimary Release Site
This compoundMonoclonal AntibodyTargets IFNAR1 on the cell surface.N/A
SPDBDisulfide LinkerCleaved by reduction, primarily by intracellular glutathione. njbio.comCytoplasm
DM4Maytansinoid PayloadInhibits tubulin polymerization, leading to mitotic arrest. patsnap.commedchemexpress.comN/A

Induction of Target Cell Death: Once released, DM4, a potent microtubule inhibitor, exerts its cytotoxic effect patsnap.combiochempeg.com. It binds to tubulin, preventing the polymerization of microtubules, which are essential components of the mitotic spindle required for cell division medchemexpress.com. The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces programmed cell death, or apoptosis patsnap.commedchemexpress.com.

Intracellular Release via Protease-Cleavable Linker (e.g., MC-Vc-PAB-MMAE)

Another plausible construct for a this compound ADC would utilize a protease-cleavable linker, such as a maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-Vc-PAB) linker, to attach a payload like monomethyl auristatin E (MMAE) patsnap.com.

Mechanism of Release: This type of linker is designed to be cleaved by specific enzymes present within the cell broadpharm.combiochempeg.com. Following internalization of the this compound-ADC and its trafficking to the lysosome, the valine-citrulline (Vc) dipeptide portion of the linker is recognized and cleaved by lysosomal proteases, such as cathepsin B broadpharm.combiochempeg.comnih.gov. This enzymatic cleavage initiates a self-immolation process of the PAB spacer, leading to the release of the MMAE payload from the antibody into the lysosome and its subsequent diffusion into the cytoplasm nih.gov.

Table 2: Characteristics of a Hypothetical this compound-MC-Vc-PAB-MMAE ADC
ComponentTypeMechanism of ActionPrimary Release Site
This compoundMonoclonal AntibodyTargets IFNAR1 on the cell surface.N/A
MC-Vc-PABProtease-Cleavable LinkerThe Val-Cit dipeptide is cleaved by lysosomal proteases (e.g., Cathepsin B). broadpharm.comnih.govLysosome
MMAEAuristatin PayloadInhibits tubulin polymerization, leading to mitotic arrest. patsnap.comsb-peptide.comadcreview.comN/A

Induction of Target Cell Death: Similar to DM4, MMAE is a highly potent antimitotic agent sb-peptide.comadcreview.combiochempeg.com. Upon its release into the cytoplasm, MMAE binds to tubulin and disrupts microtubule assembly patsnap.comtandfonline.com. This interference with the mitotic machinery causes the cell to arrest in the G2/M phase of the cell cycle, which ultimately triggers the apoptotic cascade, leading to the programmed death of the cancer cell patsnap.comsb-peptide.com. The membrane permeability of MMAE may also allow it to diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect" sb-peptide.com.

Antibody Engineering and Production Relevant to Faralimomab Research

Recombinant Production of Faralimomab

This compound is a murine monoclonal antibody that functions as an immunomodulator by targeting Interferon alpha-1/13 (IFNA1). creativebiolabs.netebi.ac.ukiiab.me For research purposes, it is produced using recombinant DNA technology. This method allows for the consistent and scalable production of the antibody.

The production of complex glycoproteins like monoclonal antibodies requires a host system that can perform the necessary post-translational modifications, such as glycosylation, which are critical for the antibody's stability and function. Mammalian cell lines are the preferred expression system for this purpose.

Specifically, Chinese Hamster Ovary (CHO) cells are widely used for the recombinant production of therapeutic and research-grade antibodies. nih.gov Various sources confirm that this compound biosimilars are expressed using CHO cell systems. creativebiolabs.netthermofisher.comabbexa.combosterbio.comantibodysystem.combiorbyt.com CHO cells are favored due to their ability to grow in suspension to high densities in serum-free media, their capacity for high-level protein expression, and their ability to perform human-like post-translational modifications. nih.gov The process involves introducing the gene encoding the this compound antibody into the CHO cells, selecting the high-producing clones, and culturing them in large-scale bioreactors to generate the antibody. nih.gov

Table 1: Expression System for Recombinant this compound

Property Description Source(s)
Host System Mammalian Cells antibodysystem.com
Specific Cell Line Chinese Hamster Ovary (CHO) Cells creativebiolabs.netthermofisher.comabbexa.combosterbio.combiorbyt.com
Product Type Recombinant Monoclonal Antibody creativebiolabs.netthermofisher.com

| Target Antigen | Interferon alpha-1 (IFNA1) | creativebiolabs.netthermofisher.comabbexa.com |

Following expression in CHO cells, the secreted this compound antibody must be purified from the cell culture supernatant, which contains host cell proteins (HCPs), DNA, and other impurities. nih.gov Affinity chromatography is the cornerstone of monoclonal antibody purification platforms due to its high selectivity. nih.govbio-rad-antibodies.com

Protein A and Protein G are bacterial proteins that have a high affinity for the Fc region of immunoglobulins, particularly IgG. sigmaaldrich.com This interaction is exploited in affinity chromatography to capture the antibody with high specificity, leading to a significant reduction in impurities in a single step. nih.gov The process involves passing the cell culture supernatant through a column packed with a resin to which Protein A or Protein G is bound. The antibody binds to the ligand, while impurities flow through. After washing the column, the bound antibody is eluted by changing the pH.

For this compound, purification is achieved using Protein A or Protein G affinity chromatography from the cell culture supernatant. abbexa.comantibodysystem.commybiosource.com This step is crucial for obtaining a highly pure antibody product, often achieving over 95% purity, which is necessary for reliable research applications. creativebiolabs.netantibodysystem.com

Table 2: Purification Details for this compound

Technique Description Purity Source(s)
Primary Method Protein A / Protein G Affinity Chromatography >95% creativebiolabs.netabbexa.comantibodysystem.commybiosource.com
Source Material Cell Culture Supernatant N/A antibodysystem.commybiosource.com

| Verification | SDS-PAGE, RP-HPLC | N/A | creativebiolabs.net |

Mammalian Cell Expression Systems (e.g., CHO cells)

General Antibody Engineering Strategies (Contextual to mAb Development)

The field of antibody engineering has developed numerous strategies to improve the therapeutic potential of monoclonal antibodies by modifying their properties, such as reducing immunogenicity and enhancing binding affinity.

Monoclonal antibodies originating from non-human species, such as mice, can elicit an immune response in humans, known as the human anti-mouse antibody (HAMA) response. sinobiological.com This can lead to rapid clearance of the antibody and potential side effects. covalab.com To mitigate this, antibodies are engineered to be more "human-like."

Chimerization : This was an early strategy to reduce the immunogenicity of murine antibodies. biointron.jp It involves genetically engineering a hybrid antibody where the variable regions (Fv) of the mouse antibody, which are responsible for antigen binding, are fused to the constant regions (Fc) of a human antibody. sinobiological.com This results in a "chimeric" antibody that is approximately 67-70% human. covalab.comfrontiersin.org

Humanization : This is a more advanced technique that further reduces the non-human content. sinobiological.com In humanization, only the complementarity-determining regions (CDRs) from the mouse antibody's variable domains are grafted onto a human antibody framework. covalab.comrapidnovor.com CDRs are the specific loops within the variable region that directly contact the antigen. This results in an antibody that is over 90-95% human, significantly decreasing the risk of an immune response. sinobiological.comcovalab.com this compound itself is a murine monoclonal antibody, but these engineering concepts are fundamental to the development of therapeutic antibodies. iiab.me

Affinity maturation is the process of improving the binding affinity of an antibody to its target antigen. news-medical.netnih.gov Higher affinity can lead to improved efficacy of a therapeutic antibody. While this process occurs naturally in the immune system, it can also be engineered in the laboratory using various techniques. nih.gov

Common in vitro affinity maturation methods include site-directed mutagenesis and error-prone PCR. nih.govtandfonline.com These techniques introduce mutations into the antibody's variable regions, particularly in the CDRs. nih.govtandfonline.com Large libraries of these antibody variants are then generated and screened for clones with enhanced binding affinity to the target. tandfonline.com This iterative process of mutation and selection can result in antibodies with significantly improved affinity and potency. news-medical.netnih.gov

Concepts of Antibody Humanization and Chimerization

Development of Biosimilar Research Grade Antibodies

A biosimilar is a biological product that is highly similar to an already approved original biological medicine (the "reference product"). 2bscientific.com They are expected to have no clinically meaningful differences in terms of safety and effectiveness. While therapeutic-grade biosimilars undergo rigorous regulatory approval, "research-grade" biosimilars are produced for preclinical and research use only. 2bscientific.comleinco.com

These research-grade biosimilars, like this compound, serve as valuable tools for researchers. thermofisher.comabbexa.com They allow for the study of the biological effects of a therapeutic antibody or the development of related assays without the need to source the expensive, clinical-grade drug. bio-rad-antibodies.comprosci-inc.com Research-grade biosimilars are manufactured using recombinant technology to match the sequence of the reference antibody and are rigorously tested to ensure they bind to the same target with comparable specificity. rndsystems.com this compound is available as a research-grade biosimilar that targets human IFNA1. creativebiolabs.netthermofisher.comabbexa.com

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Interferon alpha-1/13 (IFNA1)
Doxorubicin
Daunorubicin
Abciximab
Adalimumab
Alemtuzumab
Atezolizumab
Bevacizumab
Brentuximab
Canakinumab
Cetuximab
Eculizumab
Farletuzumab
Felvizumab
Fezakinumab
Figitumumab
Infliximab
Ipilimumab
Natalizumab
Obinutuzumab
Rituximab
Sarilumab
Satumomab
Tabalumab
Tocilizumab

Structural Biology of Faralimomab Target Interactions

Application of Advanced Structural Techniques

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of molecules, including protein-ligand complexes. novalix.comnih.gov It involves crystallizing the molecule of interest and analyzing the diffraction pattern produced when it is exposed to an X-ray beam. novalix.com This method has been instrumental in revealing the structural details of the type I interferon signaling complex.

While a crystal structure for Faralimomab bound to IFNAR1 is not publicly available, the structures of the ternary complex involving IFN-α2, IFNAR1, and IFNAR2 have been solved. tandfonline.com These structures show that IFNAR1 and IFNAR2 bind to opposite sides of the interferon ligand. tandfonline.com Furthermore, crystal structures of other therapeutic antibodies in complex with IFNAR1 have provided significant insights. For instance, the structure of the anifrolumab fragment antigen-binding (Fab) domain was solved at 2.3 Å resolution, which, combined with docking studies, revealed its binding to the SD3 subdomain of IFNAR1. tandfonline.comrcsb.orgnih.gov Similarly, the crystal structure of the QX006N-Fab in complex with IFNAR1 subdomains 1-3 was determined at 2.68 Å resolution, also showing binding to the SD3 domain. nih.gov These studies serve as a blueprint for how antibodies can antagonize IFNAR1 function through steric hindrance. tandfonline.comnih.gov

Cryo-electron microscopy (Cryo-EM) is a technique increasingly used to determine the structure of large and complex biomolecular assemblies that are often difficult to crystallize. nih.govthermofisher.com It involves flash-freezing the sample in vitreous ice and imaging it with an electron microscope. thermofisher.com Cryo-EM has been successfully used to study virus-antibody complexes, revealing neutralization mechanisms. nih.gov

In the context of the IFNAR1 system, a study utilizing negative stain electron microscopy, a related technique, visualized the ternary complex formed by IFN-α2 with the ectodomains of IFNAR1 and IFNAR2. At the time, the complex was considered too small for high-resolution cryo-EM. However, advancements in cryo-EM technology now allow for the analysis of smaller complexes, making it a viable future strategy for studying the this compound-IFNAR1 interaction, which could reveal conformational changes in the receptor upon antibody binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for studying the structure, dynamics, and interactions of proteins in solution, providing information that is complementary to static crystal structures. saromics.com It can map binding sites and detect conformational changes upon ligand binding. saromics.com

NMR has been applied to the type I interferon system to map the binding interface between IFNα2 and its receptor subunits. saromics.com These studies have helped to define the regions on the interferon molecule that interact with IFNAR1 and have revealed allosteric changes that occur upon the formation of the signaling complex. While no specific NMR studies have been published for this compound, this technique is well-suited to characterize the dynamics of the antibody-receptor interaction and to precisely map the contact points of the this compound epitope in a solution state that mimics the physiological environment.

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

Mapping of this compound Epitopes on IFNAR1

Epitope mapping is the process of identifying the specific site on an antigen that is recognized by an antibody. This is critical for understanding an antibody's functional activity. This compound, also known as clone 64G12, was one of the first neutralizing antibodies developed against IFNAR1. tandfonline.comaai.org

Studies have successfully mapped the binding epitope of this compound (64G12). It was determined that this antibody recognizes a conformational epitope located on the first subdomain (SD1) of the IFNAR1 extracellular domain. tandfonline.comaai.org More specifically, the binding site was identified as the peptide region encompassing amino acids 62-70 (FSSLKLNVY) of human IFNAR1. tandfonline.com This region is distinct from the binding sites of other well-characterized anti-IFNAR1 antibodies, such as anifrolumab, which binds to the SD3 subdomain. tandfonline.comnih.gov

Table 1: this compound (64G12) Epitope on Human IFNAR1

PropertyDescriptionReference
Antibody This compound (64G12) tandfonline.comaai.org
Target IFNAR1 (Interferon alpha/beta receptor 1) medchemexpress.comgenecards.org
Binding Domain Subdomain 1 (SD1) tandfonline.comaai.org
Epitope Sequence 62FSSLKLNVY70 tandfonline.com

Insights into Binding Modes and Affinity Determinants

The binding mode of an antibody describes the precise orientation and interactions at the antigen-antibody interface. Based on its epitope in the SD1 domain, the binding of this compound is believed to function by directly blocking the interaction between IFNAR1 and its natural interferon ligands, thereby preventing the formation of a functional signaling complex. tandfonline.comaai.org This steric hindrance is a common mechanism for antagonist antibodies.

The strength of this interaction is quantified by the binding affinity, typically reported as the equilibrium dissociation constant (KD). medchemexpress.com Affinity is determined by the balance of the association rate (kon), how quickly the antibody binds to its target, and the dissociation rate (koff), how quickly it separates. A lower KD value indicates a higher affinity and a more stable complex. While this compound is known to be a function-blocking antibody, specific kinetic parameters like kon, koff, and the KD value for its interaction with IFNAR1 are not widely available in published literature.

Table 2: Key Parameters in Binding Affinity Analysis

ParameterSymbolDescriptionImportance
Association Rate Constant kon (or ka)The rate at which the antibody-antigen complex is formed.A faster on-rate contributes to quicker target engagement.
Dissociation Rate Constant koff (or kd)The rate at which the antibody-antigen complex breaks apart.A slower off-rate leads to longer-lasting binding (residence time).
Equilibrium Dissociation Constant KDThe ratio of koff to kon (koff/kon) at equilibrium.Represents the overall strength of the binding interaction; a lower KD signifies higher affinity.

Implications for Structure-Based Antibody Design

Understanding the structural biology of antibody-target interactions is fundamental for the rational, structure-based design of new and improved antibody therapeutics. nih.govgoogle.com The knowledge gained from this compound and other anti-IFNAR1 antibodies provides a valuable roadmap for future drug development.

By identifying distinct, function-blocking epitopes on different domains of IFNAR1—such as the SD1 domain targeted by this compound and the SD3 domain targeted by anifrolumab and QX006N—researchers can design novel antibodies or other biologics that target these specific sites. tandfonline.comnih.gov This allows for the potential fine-tuning of inhibitory activity or the development of antibodies with unique properties. Structure-based design can also be used to improve the biophysical characteristics of an antibody, such as its affinity, stability, and solubility. google.com Furthermore, structural insights guide the process of humanization, where murine antibodies like this compound are modified to reduce their immunogenicity in human patients while retaining their specific binding properties.

Applications in Basic and Translational Research

Faralimomab as a Research Reagent for IFNAR1 and Type I Interferon Biology Studies

This compound is identified as a murine IgG1 monoclonal antibody. medchemexpress.comabmole.com It is supplied for research purposes as an immunomodulatory agent. medchemexpress.com While some sources specify its target as Interferon Alpha-1 (IFNA1), a type I interferon ligand, others classify it as a reference antibody for the Interferon alpha/beta receptor 1 (IFNAR1). medchemexpress.comabmole.comdcchemicals.com This distinction is critical: targeting the ligand (IFNA1) would neutralize one specific type I interferon, whereas targeting the receptor subunit (IFNAR1) would block the signaling of all type I interferons, including multiple alpha subtypes and beta interferon. nih.gov

Regardless of the precise binding site, this compound functions as a key research reagent for investigating the type I interferon system. This system is integral to antiviral defense, immune regulation, and cell proliferation. ptglab.com The binding of type I interferons to the heterodimeric receptor complex, composed of IFNAR1 and IFNAR2, initiates a signaling cascade through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.gov IFNAR1 is an essential component for this signal transduction. nih.gov By providing a mechanism to interrupt this pathway, this compound allows researchers to probe the multifaceted roles of type I interferon signaling in vitro and in vivo.

Key Research Applications:

In vitro blockade: Used in cell culture systems to block type I IFN signaling and study downstream effects on gene expression, cell proliferation, or antiviral responses.

Pathway analysis: Helps to dissect the components and dynamics of the JAK/STAT signaling cascade initiated by type I IFN receptor activation.

Target validation: Serves as a tool in early-stage research to validate the type I IFN pathway as a potential therapeutic target for various diseases.

Elucidating the Role of IFNAR1 in Physiological and Pathophysiological Processes

Antibodies that block the IFNAR1 pathway are instrumental in defining the role of type I interferon signaling in health and disease. Research using IFNAR1-deficient mouse models and blocking antibodies has generated significant insights into various biological processes. nih.gov this compound, as a reagent targeting this pathway, contributes to this body of knowledge.

Physiological Processes:

Innate Immunity: The IFNAR1 pathway is a cornerstone of the innate immune response to viral infections. Blocking this pathway helps researchers understand the specific mechanisms by which type I IFNs control viral replication and spread. nih.gov

Adaptive Immunity: Studies have shown that IFNAR1 signaling can influence the function of T-cells and the development of autoantibody responses, highlighting its role in shaping adaptive immunity. nih.gov

Pathophysiological Processes:

Autoimmune Diseases: Elevated type I interferon activity, often referred to as an "IFN signature," is a hallmark of systemic lupus erythematosus (SLE). nih.gov Reagents that block IFNAR1 signaling can be used in preclinical models to study how this pathway contributes to the loss of tolerance and tissue damage in SLE. nih.gov

Demyelinating Diseases: The type I IFN system is implicated in the pathology of demyelinating conditions. Research has shown that IFNAR signaling is induced during demyelination, and tools that modulate this pathway are used to explore its precise role in both myelin damage and repair. nih.gov

Cancer: The type I IFN pathway has complex, often opposing, roles in oncology. It can promote anti-tumor immunity but also contribute to immunosuppressive environments. Blocking IFNAR1 can help elucidate its function in tumor growth and the expansion of regulatory T cells. nih.gov

Contribution to the Understanding of Immunomodulation Mechanisms

This compound is categorized as an immunomodulator, a substance that alters the activity of the immune system. medchemexpress.comabmole.comiipseries.org Its contribution to understanding immunomodulation stems directly from its ability to inhibit type I interferon signaling, a central axis of immune regulation.

The mechanisms of immunomodulation are complex and can involve suppressing the production of inflammatory cytokines, altering the activation state of immune cells, or blocking receptor-ligand interactions that drive inflammation. nih.gov By targeting the IFNAR1 pathway, this compound allows for the specific investigation of IFN-driven immunomodulation. For instance, initial studies with IFNAR1-targeting antibodies demonstrated the interruption of a positive feedback loop where interferons stimulate their own production, a key mechanism in sustained inflammation seen in diseases like SLE. nih.gov

Research using such tools helps to answer fundamental questions about how the immune system is balanced and how its dysregulation leads to disease, providing a basis for the development of targeted therapies.

Comparative Studies with Other IFNAR1-Targeting Agents

This compound is one of several antibody-based agents developed to target the type I interferon pathway. Comparing it with others highlights different strategies for modulating this system for research and therapeutic purposes. Key comparators include Anifrolumab, Sifalimumab, and the research antibody MAR1-5A3.

Anifrolumab: A fully human monoclonal antibody that targets IFNAR1. nih.gov Unlike the murine this compound, Anifrolumab is designed for clinical use and is approved for the treatment of SLE. Its development shows the translational potential of targeting IFNAR1. nih.gov

Sifalimumab: A human monoclonal antibody that targets IFN-alpha itself, rather than the receptor. medchemexpress.com This represents a different strategy, neutralizing the ligand before it can bind to the receptor.

MAR1-5A3: A mouse monoclonal antibody that specifically recognizes the murine IFNAR1 subunit. ichor.bio It is widely used in preclinical mouse models to block type I IFN receptor signaling in vivo and has been instrumental in defining the role of this pathway in various disease models. ichor.bio

Table 1: Comparison of IFN Pathway-Targeting Antibodies

Feature This compound Anifrolumab Sifalimumab MAR1-5A3
Antibody Type Murine IgG1 mAb medchemexpress.comabmole.com Human IgG1κ mAb nih.gov Human IgG1κ mAb medchemexpress.com Mouse IgG1 mAb ichor.bio
Primary Target IFNA1 / IFNAR1 medchemexpress.comdcchemicals.com IFNAR1 nih.gov Interferon-alpha medchemexpress.com Murine IFNAR1 ichor.bio
Species Reactivity Not specified (Murine origin) Human nih.gov Human medchemexpress.com Mouse ichor.bio

| Primary Application | Basic Research medchemexpress.com | Clinical (SLE Therapy) nih.gov | Clinical Research | Preclinical Research ichor.bio |

Future Directions in Antibody-Based Research Methodologies

The field of antibody engineering is continuously evolving, aiming to create more potent, specific, and versatile research tools and therapeutics. frontiersin.orgnih.gov The principles learned from first-generation research antibodies like this compound inform these future directions.

Advanced Antibody Formats: Research is moving beyond standard monoclonal antibodies to include bispecific antibodies, which can target two different antigens simultaneously, and smaller fragments like nanobodies. nhmrc.gov.auresearchgate.net A future reagent might, for example, target both IFNAR1 and another receptor to investigate pathway crosstalk.

Humanization and Reduced Immunogenicity: For translational studies, murine antibodies like this compound have limitations. Future research reagents are often developed using transgenic animals or phage display to be chimeric or fully human, facilitating a smoother transition from preclinical models to clinical investigation. mdpi.com

Combinatorial Approaches: The future of research and therapy lies in combining targeted agents. Understanding the precise effects of blocking the IFNAR1 pathway with a reagent like this compound is essential for designing rational combination strategies, for example, by pairing an IFNAR1 blocker with another immunomodulator. researchgate.net

These advancements promise to provide researchers with an even more sophisticated toolkit to dissect complex biological pathways like the type I interferon system, building on the foundation established by pioneering research antibodies.

Q & A

Q. What is the primary biological target of Faralimomab, and what experimental methods validate its specificity?

this compound is a mouse-derived IgG1 monoclonal antibody targeting human interferon-alpha 1 (IFNA1), a cytokine involved in immune regulation . To validate specificity, researchers should employ:

  • Surface Plasmon Resonance (SPR) to quantify binding affinity to recombinant IFNA1.
  • Competitive ELISA using human cell lysates to confirm selective binding in the presence of other interferons.
  • Flow cytometry on human peripheral blood mononuclear cells (PBMCs) to assess receptor blockade efficiency .

Q. What in vitro models are recommended for preliminary testing of this compound’s immunomodulatory effects?

Use human PBMCs or IFNA1-overexpressing cell lines (e.g., HEK293T) to evaluate:

  • Cytokine suppression : Measure IFN-α downstream markers (e.g., STAT1 phosphorylation) via Western blot.
  • Dose-response curves : Test concentrations from 0.1–10 µg/mL in PBS buffer (pH 7.5) to determine IC₅₀ values .

Q. How should researchers address the lack of physicochemical data for this compound in experimental design?

While physicochemical properties (e.g., molecular weight, stability) are unreported , prioritize:

  • Batch consistency : Validate purity (>95%) via SDS-PAGE for each new lot .
  • Storage optimization : Aliquot and store at -80°C to prevent aggregation, with short-term use at +4°C .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s efficacy across preclinical models?

Discrepancies (e.g., variable suppression of IFN-α in murine vs. humanized models) require:

  • Species-specific validation : Compare IFNA1 binding affinity across species using SPR.
  • Endpoint harmonization : Standardize metrics (e.g., cytokine levels, viral load reduction in antiviral assays) .
  • Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., dosing schedules) .

Q. What strategies optimize this compound’s target engagement in complex biological systems?

  • Tracer co-administration : Use fluorescently labeled IFNA1 to visualize competitive binding in live-cell imaging.
  • Knockout controls : CRISPR-Cas9-mediated IFNA1 deletion in cell lines to confirm antibody specificity .
  • Pharmacodynamic markers : Monitor soluble IFNA1 levels in serum via ELISA post-administration .

Q. How can researchers mitigate off-target effects when using this compound in vivo?

  • Cross-reactivity screening : Test binding against murine IFN-α isoforms if using humanized models.
  • Dose titration : Start at 1 mg/kg (intraperitoneal) and adjust based on pharmacokinetic profiling .
  • Immune cell profiling : Flow cytometry of splenocytes to assess unintended T-cell activation .

Key Parameters for this compound in Research

ParameterDetailSource
TargetIFNA1 (Homo sapiens)
Species ReactivityHuman IFNA1; Mus musculus-derived IgG1
Purity>95% (SDS-PAGE verified)
FormulationPBS buffer (pH 7.5)
Storage-80°C (long-term); +4°C (short-term)
Recommended In Vivo Dose1–5 mg/kg (IP or IV)

Methodological Notes

  • Contradiction Analysis : Use the "principal contradiction" framework to prioritize variables (e.g., species specificity vs. dosing) impacting reproducibility .
  • Data Management : Align with FAIR principles; document lot-specific activity variations in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.